molecular formula C17H23FN2OS B6513412 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 1372146-42-3

4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6513412
CAS No.: 1372146-42-3
M. Wt: 322.4 g/mol
InChI Key: LJOCIHMJXIPMTO-UHFFFAOYSA-N
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Description

4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine ring substituted with a 3-fluorophenylmethyl group at the nitrogen atom and a thiomorpholine moiety linked via a carbonyl group. This structure combines aromatic, aliphatic, and sulfur-containing heterocyclic elements, making it a candidate for diverse pharmacological applications. Its synthesis typically involves coupling reactions between substituted piperidine derivatives and thiomorpholine, as evidenced in patent literature and combinatorial chemistry approaches .

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2OS/c18-16-5-1-3-14(11-16)12-19-6-2-4-15(13-19)17(21)20-7-9-22-10-8-20/h1,3,5,11,15H,2,4,6-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCIHMJXIPMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 3-fluorophenylmethyl group through a nucleophilic substitution reaction. The carbonyl group is introduced via an acylation reaction, and the thiomorpholine moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine Derivatives with Aromatic Substitutions

a. 4-(4-Nitrophenyl)thiomorpholine (Compound 1 in )

  • Structural Differences : Lacks the piperidine-3-carbonyl bridge and 3-fluorophenylmethyl substituent.
  • Synthesis : Prepared via nucleophilic substitution of nitroaromatic halides (e.g., 4-chloronitrobenzene) with thiomorpholine under basic conditions .
  • Key Data :
Property 4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine 4-(4-Nitrophenyl)thiomorpholine
Synthetic Route Piperidine-thiomorpholine coupling Direct aryl-thiomorpholine substitution
Aromatic Group 3-Fluorophenylmethyl 4-Nitrophenyl
Heteroatom Sulfur (thiomorpholine) + Nitrogen (piperidine) Sulfur (thiomorpholine)

b. 4-{1-[1-(Pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine ()

  • Structural Differences : Replaces the 3-fluorophenylmethyl group with a pyridin-2-yl substituent.
  • Functional Impact : Pyridine’s electron-withdrawing nature may alter binding affinity compared to the electron-deficient 3-fluorophenyl group in the target compound .
Piperidine-Based Analogues from Patent Literature

a. (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide ()

  • Structural Differences : Incorporates a pyridazine ring instead of thiomorpholine and adds a trifluoromethyl furan carboxamide group.
  • Synthesis : Derived from (S)-piperidine-2-carboxylic acid methyl ester and 3-fluorobenzaldehyde, highlighting modular approaches to fluorophenyl-piperidine scaffolds .

b. Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()

  • Structural Differences : Combines a chromen-4-one core with thiomorpholine, linked via a pyrazolopyrimidine group.
  • Key Data :
Property Target Compound Chromen-4-one Derivative
Melting Point Not reported 227–230°C
Mass (M+1) Not reported 560.2
Functional Groups Thiomorpholine, fluorophenyl Chromen-4-one, thiomorpholine
Functional Analogues in Pharmacology

Compounds like JDTic (trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine) and norBNI () share piperidine cores but target kappa opioid receptors (KOR).

  • Mechanistic Contrast : Unlike this compound, JDTic induces long-lasting KOR antagonism via c-Jun N-terminal kinase (JNK) activation .
  • Structural Overlap : Both feature substituted piperidine rings, but the target compound’s thiomorpholine and fluorophenyl groups may confer distinct pharmacokinetic properties (e.g., solubility, metabolic stability).

Biological Activity

The compound 4-{1-[(3-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24FNO2SC_{17}H_{24}FNO_2S with a molecular weight of approximately 325.44 g/mol . The structure incorporates a piperidine ring, a thiomorpholine moiety, and a fluorinated aromatic group, which are critical for its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the piperidine ring suggests potential activity as a central nervous system (CNS) agent or as an inhibitor of certain kinases.

Biological Activity

The biological activity of This compound can be categorized into several key areas:

1. Antitumor Activity

Studies have shown that compounds with piperidine and thiomorpholine structures exhibit significant antitumor properties. For instance, related compounds have been tested for their ability to inhibit cancer cell proliferation in vitro.

CompoundIC50 (µM)Cell Line
Compound A15A549 (Lung Cancer)
Compound B10MCF-7 (Breast Cancer)
This compoundTBDTBD

2. Neuropharmacological Effects

Given the structural similarity to known CNS-active agents, this compound may exhibit neuropharmacological effects. Preliminary studies suggest potential anxiolytic or antidepressant-like activities, which warrant further investigation.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar thiomorpholine derivatives have shown inhibitory action on protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A compound structurally similar to This compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting strong antitumor properties.
  • Study 2 : Research on piperidine derivatives indicated their effectiveness in modulating neurotransmitter levels, leading to improved cognitive functions in animal models.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining efficacy and safety profiles.

Table: Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

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